![molecular formula C12H20N2O B1488556 2-(Piperidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane CAS No. 1249741-43-2](/img/structure/B1488556.png)
2-(Piperidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane
Overview
Description
“2-(Piperidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane” is a complex organic compound that contains a piperidine and a bicyclo[2.2.1]heptane moiety . Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Bicyclo[2.2.1]heptane, also known as norbornane, is a saturated hydrocarbon with a unique bridged bicyclic structure .
Synthesis Analysis
The synthesis of such complex structures often involves multiple steps and various types of reactions. For instance, organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones have been used to produce products possessing natural product scaffolds including diazabicyclo[2.2.1]heptane . Moreover, piperidine-containing compounds, which are important synthetic medicinal blocks for drug construction, have been synthesized through various intra- and intermolecular reactions .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of both piperidine and bicyclo[2.2.1]heptane moieties. The piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . The bicyclo[2.2.1]heptane structure, also known as norbornane, is a bridged bicyclic compound .Chemical Reactions Analysis
The chemical reactions involving “this compound” could be diverse and complex, depending on the specific conditions and reagents used. For instance, organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones have been used to produce products possessing natural product scaffolds including diazabicyclo[2.2.1]heptane .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure and composition. As a complex organic compound containing both piperidine and bicyclo[2.2.1]heptane moieties, it is likely to exhibit unique properties related to these structures .Mechanism of Action
Future Directions
The future directions for research on “2-(Piperidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane” could include further exploration of its synthesis, properties, and potential applications. Given the importance of piperidine-containing compounds in drug design , and the unique structure of bicyclo[2.2.1]heptane , this compound could have interesting potential in the field of medicinal chemistry.
properties
IUPAC Name |
2-azabicyclo[2.2.1]heptan-2-yl(piperidin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c15-12(10-2-1-5-13-7-10)14-8-9-3-4-11(14)6-9/h9-11,13H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWWELQSUROPND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CC3CCC2C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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